molecular formula C₈H₁₀D₃NS B1158727 N,α-Dimethyl-3-thiopheneethanamine-d3

N,α-Dimethyl-3-thiopheneethanamine-d3

Cat. No.: B1158727
M. Wt: 158.28
Attention: For research use only. Not for human or veterinary use.
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Description

N,α-Dimethyl-3-thiopheneethanamine-d3 is a deuterated organic compound featuring a thiophene ring substituted at the 3-position, with a dimethylated ethylamine side chain. The "d3" designation indicates deuterium substitution at three hydrogen sites, likely on the methyl groups or the ethylamine backbone. Deuterated analogs are critical in pharmacokinetic and metabolic studies due to their isotopic stability, which enhances detection in mass spectrometry and reduces metabolic degradation .

Properties

Molecular Formula

C₈H₁₀D₃NS

Molecular Weight

158.28

Synonyms

N-(Methyl-d3)-1-(3-thienyl)-2-propylamine; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
N,α-Dimethyl-3-thiopheneethanamine-d3* C9H13NS (deuterated) ~167.3 (est.) Thiophene, N,α-dimethyl, d3 Not available
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine C12H17NO3 223.27 Dimethoxyphenyl, N-methyl, d3 100370-59-0
N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine C11H14F3N 217.23 Trifluoromethylphenyl, N,α-dimethyl 61471-62-3
3,3'-Dimethyltriphenylamine C20H19N 273.38 Triphenylamine, 3,3'-dimethyl 13511-11-0

*Note: Data for this compound is estimated based on structural analogs.

Key Observations:

Aromatic Ring Differences: The thiophene ring in the target compound introduces sulfur-based aromaticity, which differs from the oxygen-rich dimethoxyphenyl group in 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine and the electron-withdrawing trifluoromethyl group in the benzene derivative . Thiophene’s lower electron density may influence binding interactions in biological systems compared to phenyl or methoxy-substituted analogs. The triphenylamine structure () is bulkier and used in materials science (e.g., organic semiconductors), unlike the mono-aryl ethylamines .

Deuterium Effects: Deuterated compounds like 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine are used as internal standards in analytical chemistry due to their near-identical chemical behavior to non-deuterated counterparts but distinct mass spectral signatures .

Physicochemical Properties: The trifluoromethyl derivative () has a predicted pKa of 10.22, suggesting moderate basicity, while the dimethoxy analog’s solubility is likely enhanced by its polar substituents .

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